Cas no 233664-54-5 (Potassium but-2-en-1-yltrifluoroborate)

Potassium but-2-en-1-yltrifluoroborate structure
233664-54-5 structure
Product name:Potassium but-2-en-1-yltrifluoroborate
CAS No:233664-54-5
MF:C4H7BF3-.K+
Molecular Weight:162.003
CID:4524538
PubChem ID:23682801

Potassium but-2-en-1-yltrifluoroborate 化学的及び物理的性質

名前と識別子

    • Potassium but-2-en-1-yltrifluoroborate
    • Potassium (Z)-but-2-en-1-yltrifluoroborate
    • SIQCEUGOWYYTQR-OLGQORCHSA-N
    • Potassium(Z)-but-2-en-1-yltrifluoroborate
    • CS-0129483
    • potassium;[(Z)-but-2-enyl]-trifluoroboranuide
    • potassium (2Z)-2-buten-1-yltrifluoroborate
    • 233664-54-5
    • Borate(1-), (2Z)-2-buten-1-yltrifluoro-, potassium (1:1), (T-4)-
    • インチ: InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2-;
    • InChIKey: SIQCEUGOWYYTQR-OLGQORCHSA-N

計算された属性

  • 精确分子量: 162.0229964Da
  • 同位素质量: 162.0229964Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 88.3
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų

Potassium but-2-en-1-yltrifluoroborate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM213342-5g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 95%+
5g
$2598 2024-07-28
Alichem
A450000346-1g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 97%
1g
$876.36 2023-09-02
Chemenu
CM213342-5g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 95+%
5g
$1870 2021-06-16
Alichem
A450000346-5g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 97%
5g
$2580.84 2023-09-02
Chemenu
CM213342-1g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 95+%
1g
$624 2021-06-16
AN HUI ZE SHENG Technology Co., Ltd.
E062434-1g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 97%
1g
¥5201.00 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200123-5g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 97%
5g
¥20260 2023-04-14
Chemenu
CM213342-1g
Potassium (Z)-but-2-en-1-yltrifluoroborate
233664-54-5 95+%
1g
$624 2022-09-29
Enamine
BBV-118155063-1.0g
potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide
233664-54-5 95%
1.0g
$0.0 2023-01-12

Potassium but-2-en-1-yltrifluoroborate 関連文献

Potassium but-2-en-1-yltrifluoroborateに関する追加情報

Introduction to Potassium but-2-en-1-yltrifluoroborate (CAS No. 233664-54-5)

Potassium but-2-en-1-yltrifluoroborate, with the chemical formula K(C₄H₇BF₃), is a specialized compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 233664-54-5, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties, characterized by the presence of a butenyl group and a trifluoroborate anion, make it a valuable tool in the development of novel therapeutic agents.

The< strong>Potassium but-2-en-1-yltrifluoroborate molecule exhibits remarkable stability and reactivity, which are highly beneficial in synthetic chemistry. The trifluoroborate moiety, in particular, contributes to the compound's ability to participate in various organic transformations, including nucleophilic substitution and cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures, which are often required in drug discovery and development.

In recent years, there has been a growing interest in the use of< strong>Potassium but-2-en-1-yltrifluoroborate as a catalyst or ligand in transition metal-catalyzed reactions. Such reactions are pivotal in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The compound's ability to facilitate these reactions under mild conditions makes it an attractive choice for researchers aiming to optimize synthetic pathways.

One of the most notable applications of< strong>Potassium but-2-en-1-yltrifluoroborate is in the synthesis of antiviral and anticancer agents. The butenyl group provides a versatile platform for further functionalization, allowing chemists to introduce various pharmacophores that can interact with biological targets. Recent studies have demonstrated its effectiveness in generating novel compounds with enhanced biological activity. For instance, derivatives of this compound have shown promising results in inhibiting viral proteases and kinases, which are critical targets in antiviral drug development.

The< strong>CAS No. 233664-54-5 identifier ensures that researchers can reliably obtain and utilize this compound for their studies. Its availability from reputable chemical suppliers has facilitated its integration into diverse research projects across academia and industry. The compound's role as a building block in medicinal chemistry underscores its importance in advancing therapeutic strategies.

From a synthetic chemistry perspective, the< strong>Potassium but-2-en-1-yltrifluoroborate molecule offers unique advantages due to its reactivity and stability. It can be easily incorporated into larger molecular frameworks through various coupling reactions, enabling the construction of complex structures with precise control over stereochemistry. This level of precision is essential for developing drugs that exhibit high selectivity and efficacy.

The trifluoroborate anion plays a critical role in modulating the electronic properties of the molecule. This feature is particularly useful in designing molecules that interact with biological systems through specific non-covalent interactions. For example, the fluorine atoms can participate in π-stacking interactions or halogen bonding, which are important for drug-receptor binding affinity.

In conclusion, Potassium but-2-en-1-yltrifluoroborate (CAS No. 233664-54-5) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow even further.

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